Bienvenue dans la boutique en ligne BenchChem!

Dehydroamlodipine fumarate

Pharmaceutical Quality Control Reference Standard Certification Analytical Method Validation

This is the officially designated fumarate salt of Amlodipine EP Impurity D / USP Related Compound A. Using this specific salt form eliminates the analytical discrepancies introduced by free base or alternative salts, ensuring valid system suitability and regulatory compliance. CRM-grade material with ISO 17034 traceability directly supports ANDA submissions, forced degradation studies, and LC-MS/MS bioanalysis. Pre-validated methodology saves development time for GMP QC and clinical research labs.

Molecular Formula C24H27ClN2O9
Molecular Weight 522.9 g/mol
CAS No. 2138811-33-1
Cat. No. B1436041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroamlodipine fumarate
CAS2138811-33-1
Molecular FormulaC24H27ClN2O9
Molecular Weight522.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyBWAQLJHPVPAANJ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroamlodipine Fumarate CAS 2138811-33-1: Amlodipine-Related Compound A Reference Standard for Analytical Method Development and Pharmaceutical Quality Control


Dehydroamlodipine fumarate (CAS 2138811-33-1) is the fumarate salt form of Amlodipine EP Impurity D, also designated as Amlodipine Related Compound A by USP [1]. It is a structurally oxidized derivative of amlodipine lacking the 1,4-dihydropyridine moiety present in the parent calcium channel blocker . This compound functions primarily as a reference standard and analytical tool, recognized across major pharmacopoeias (USP, EP, JP, BP) for impurity profiling and stability-indicating method validation in amlodipine drug substance and finished product testing [1]. The compound is supplied as a crystalline solid with typical commercial purity specifications of ≥98%, available in pack sizes from 1 mg to 1 g .

Why Amlodipine Impurity Standards Cannot Be Substituted: Salt Form Identity, Purity Traceability, and Analytical Method Suitability


Substituting dehydroamlodipine fumarate with the free base (CAS 113994-41-5) or alternative salt forms (besylate, mesylate, hydrochloride) introduces critical analytical discrepancies that compromise method validity and regulatory compliance. The fumarate salt possesses distinct physicochemical properties—molecular weight 522.93 versus 406.86 for the free base, unique chromatographic retention behavior, and specific solubility characteristics in DMSO, DMF, and aqueous buffer systems . Further, fumarate salt reference materials carry different lot-to-lot purity specifications, storage conditions, and certified analytical data packages that directly impact quantification accuracy. The USP and EP monographs explicitly designate Amlodipine Related Compound A in specific salt forms for validated procedures; use of an incorrect form invalidates system suitability criteria and introduces uncharacterized bias in impurity quantification .

Dehydroamlodipine Fumarate: Quantitative Differentiation Evidence Versus Amlodipine Impurity D Free Base and Other Salt Forms


Purity Specification and Lot-to-Lot Consistency: Dehydroamlodipine Fumarate Certified Reference Material Versus Free Base

Dehydroamlodipine fumarate as a Certified Reference Material (CRM) manufactured under ISO 17034 and ISO/IEC 17025 accreditation provides documented multi-traceability to USP and EP primary standards with certificate of analysis (CoA) documentation, a level of characterization not universally available for free base material . The fumarate CRM (Sigma-Aldrich PHR2050) is certified as a pharmaceutical secondary standard with traceability to USP 1029512, enabling direct use in compendial methods without additional qualification . Free base material (CAS 113994-41-5) from non-CRM sources may be offered at comparable purity values (e.g., 98.43%) but lacks the ISO-accredited certification and regulatory traceability chain required for GMP analytical release testing [1].

Pharmaceutical Quality Control Reference Standard Certification Analytical Method Validation

Fumarate Salt Form Advantage: Documented Stability in Amlodipine Salt Selection History

The selection of the fumarate salt for dehydroamlodipine reference material aligns with the broader pharmaceutical development history of amlodipine salts, wherein the originally selected maleate salt was abandoned due to poor stability and manufacturability issues [1]. Historical documentation shows that Pfizer's original amlodipine maleate development was discontinued specifically because the maleate salt was found to be unstable in pharmaceutical compositions at pH 5.5-7.0 and was 'too sticky' for reliable manufacturing [2]. While dehydroamlodipine fumarate serves as an analytical standard rather than a therapeutic agent, the fumarate counterion confers distinct crystallinity and solid-state stability advantages that translate to reliable reference material handling and long-term storage consistency [3].

Salt Form Selection Pharmaceutical Stability Manufacturability

Analytical Method Performance: Validated LC-MS/MS Quantification Using Dehydroamlodipine as Reference Marker

A validated LC-MS/MS method for simultaneous determination of amlodipine and dehydroamlodipine has been established and validated according to EMA bioanalytical method validation guidelines [1]. The method demonstrates suitability for clinical therapeutic drug monitoring applications, with dehydroamlodipine serving as the key metabolite/degradation marker for assessing drug adherence and pharmacokinetic variability in hypertensive patients [1]. In the clinical study of 81 hypertensive patients, 86.4% received amlodipine-containing fixed-dose combinations, establishing the practical utility of dehydroamlodipine as an analytical target for therapeutic monitoring [2]. This validated methodology provides a benchmark for laboratories requiring a characterized reference standard for method development, whereas alternative salt forms of this impurity lack comparable published validation datasets tied to EMA-compliant bioanalytical method parameters [3].

LC-MS/MS Method Validation Bioanalytical Method Therapeutic Drug Monitoring

Solubility Profile: Dehydroamlodipine Fumarate in DMSO and Aqueous Buffer Systems for Analytical Sample Preparation

Dehydroamlodipine fumarate exhibits defined solubility characteristics in common analytical solvents: 30 mg/mL (57.37 mM) in DMSO, 30 mg/mL in DMF, and 0.2 mg/mL (0.38 mM) in DMSO:PBS (pH 7.2) at 1:4 ratio . This quantitative solubility profile supports precise stock solution preparation for HPLC and LC-MS/MS method development. In contrast, the free base (CAS 113994-41-5, MW 406.86) has distinct solubility behavior due to the absence of the fumarate counterion; commercial vendors note that free base material may appear as 'off-white semi-solid' [1] or 'pale yellow to yellow solid or oil' [2], indicating less favorable solid-state properties for precise weighing and dissolution. The fumarate salt's consistent crystalline solid form and documented solubility parameters reduce variability in analytical standard preparation across different laboratories.

Solubility Characterization Analytical Sample Preparation Reference Material Handling

Unique Application: Dehydroamlodipine as Mass Spectrometry Probe Reaction Product for Nitric Oxide Detection

Dehydroamlodipine (DAM) is the specific reaction product formed when amlodipine (AML) serves as a chemical probe for nitric oxide (NO) detection, as disclosed in patent CN113281426B [1]. The patent establishes a UPLC-MS/MS quantitative analysis method for DAM that enables indirect measurement of NO concentration in biological systems. The AML + NO → DAM reaction exhibits rapid and linear kinetics with high selectivity and sensitivity, and the mass spectrometry response change before and after reaction is significant [1]. This application is unique to dehydroamlodipine among amlodipine-related impurities; no other amlodipine degradation product or impurity (e.g., Impurity B, F, or G) is documented as an NO reaction product probe. The method was validated in cell experiments demonstrating low cytotoxicity of the AML probe and feasibility for endogenous and exogenous NO detection research [1].

Mass Spectrometry Probe Nitric Oxide Detection UPLC-MS/MS Quantification

Dehydroamlodipine Fumarate: Validated Application Scenarios for Pharmaceutical Quality Control and Bioanalytical Research


USP/EP Compendial Impurity Profiling for Amlodipine Drug Substance and Finished Product Release Testing

Dehydroamlodipine fumarate as a CRM-grade pharmaceutical secondary standard (traceable to USP 1029512) is specifically intended for the preparation of standard solutions in the analysis of organic impurities in amlodipine tablets and capsules according to USP monographs . The certified reference material, produced under ISO 17034 and ISO/IEC 17025 accreditation, provides documented traceability that satisfies FDA and EMA regulatory expectations for GMP quality control laboratories . This application directly leverages the differentiation evidence that CRM-grade fumarate eliminates the need for in-house working standard qualification, reducing analytical validation timelines and supporting ANDA submission requirements for generic amlodipine products.

Stability-Indicating HPLC/UPLC Method Development and Forced Degradation Studies

Dehydroamlodipine fumarate serves as a critical marker compound in forced degradation studies of amlodipine drug substance and finished dosage forms. The compound is specifically formed during oxidative and acidic degradation conditions as well as photochemical and electrochemical degradation . Green RP-HPLC methods have been optimized and validated for the separation of specified impurities including impurity D (dehydroamlodipine) and impurity F, with selectivity confirmed through forced degradation studies [1]. The fumarate salt's crystalline solid form and documented solubility profile (30 mg/mL in DMSO) enable precise preparation of degradation marker standard solutions for method development and system suitability testing .

Clinical Therapeutic Drug Monitoring Using Validated LC-MS/MS Methodology

Dehydroamlodipine fumarate reference standard supports a validated LC-MS/MS method for simultaneous determination of amlodipine and dehydroamlodipine in human plasma, developed and validated according to EMA bioanalytical method validation guidelines [2]. The method has been applied in clinical studies of hypertensive patients (N=81) to assess medication adherence and therapeutic drug monitoring of amlodipine-containing fixed-dose combinations, with 86.4% of study subjects receiving amlodipine as a component of their antihypertensive regimen [2]. This application scenario leverages the unique availability of a pre-validated, EMA-compliant bioanalytical methodology that reduces method development burden for clinical research laboratories and contract research organizations.

Mass Spectrometry Probe Development for Nitric Oxide Detection in Biological Research

Dehydroamlodipine (DAM) functions as the quantifiable reaction product in a patented UPLC-MS/MS method for nitric oxide (NO) detection, where amlodipine serves as a chemical probe that reacts with NO to form DAM [3]. The method demonstrates rapid and linear AML + NO reaction kinetics, high selectivity and sensitivity, and has been validated in cell-based experiments confirming low cytotoxicity of the probe system [3]. This application scenario uniquely addresses NO detection research in vascular biology, inflammation studies, and neuronal signaling investigations that cannot be served by other amlodipine impurity reference materials. Procurement of the fumarate salt reference standard enables precise DAM quantification in MS-based NO detection workflows.

Quote Request

Request a Quote for Dehydroamlodipine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.